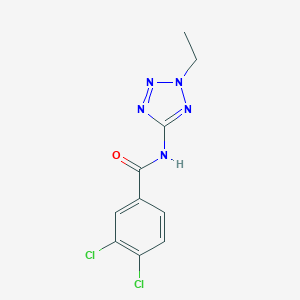
N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide involves its ability to selectively bind to specific ion channels in the brain. This binding can either block or activate the ion channel, depending on the specific channel and the concentration of the compound. By selectively targeting different ion channels, researchers can gain insights into their function and potential therapeutic targets for the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been found to have a variety of biochemical and physiological effects. These effects include the modulation of ion channel activity, the inhibition of neurotransmitter release, and the reduction of neuronal excitability. These effects make it a valuable tool for researchers studying the function of the nervous system and potential therapeutic targets for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide in lab experiments is its selectivity for specific ion channels. This allows researchers to selectively target different channels and gain insights into their function. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Direcciones Futuras
There are many potential future directions for research involving N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide. One promising area of research involves the development of new compounds that are more selective for specific ion channels and have fewer potential side effects. Another area of research involves the use of this compound in the development of new therapies for neurological disorders, such as epilepsy and migraine headaches. Finally, researchers may also explore the potential use of this compound in other areas of scientific research, such as cancer biology and drug discovery.
Métodos De Síntesis
The synthesis of N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is a complex process that requires a high degree of expertise and specialized equipment. The most commonly used method for synthesizing this compound involves a series of chemical reactions that begin with the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride to form 2,5-dimethoxybenzoyl chloride. This compound is then reacted with 5-amino-6-methyl-2-iodopyridine to form N-(5-iodo-6-methylpyridin-2-yl)-2,5-dimethoxybenzamide, which is subsequently reacted with 1,2-dihydro-3,4-dimethoxy-9-methyl-1-oxo-5H-benzo[a]cycloheptene to form the final product.
Aplicaciones Científicas De Investigación
N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a tool for studying the function of ion channels in the brain. Ion channels are proteins that play a critical role in the transmission of electrical signals in the nervous system, and abnormalities in ion channel function have been linked to a range of neurological disorders, including epilepsy and migraine headaches. By selectively blocking or activating specific ion channels, researchers can gain insights into their function and potential therapeutic targets for the treatment of these disorders.
Propiedades
Fórmula molecular |
C14H11IN2O3 |
|---|---|
Peso molecular |
382.15 g/mol |
Nombre IUPAC |
N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H11IN2O3/c1-8-10(15)3-5-13(16-8)17-14(18)9-2-4-11-12(6-9)20-7-19-11/h2-6H,7H2,1H3,(H,16,17,18) |
Clave InChI |
ACLOLICRBMXVEG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)I |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(3-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244514.png)
![N-{4-methoxy-3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244515.png)
![4-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244516.png)
![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)
![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244526.png)
![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)


